molecular formula C7H4BrNSZn B2634796 2-Benzothiazolylzinc bromide CAS No. 1618666-29-7

2-Benzothiazolylzinc bromide

Cat. No. B2634796
CAS RN: 1618666-29-7
M. Wt: 279.46
InChI Key: ACWHKLOHZJTGQD-UHFFFAOYSA-M
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Description

Synthesis Analysis

The direct preparation of 2-Benzothiazolylzinc bromide has been achieved by the insertion of highly active zinc into 2-bromobenzothiazole . This organozinc reagent was found to be very effective for cross-coupling reactions with a variety of aryl iodides . The oxidative addition of active zinc (1.5 equiv used) was completed in 3 h at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Benzothiazolylzinc bromide is represented by the formula C7H4BrNSZn. More detailed structural analysis may require advanced spectroscopic techniques.


Chemical Reactions Analysis

The organozinc reagent, 2-Benzothiazolylzinc bromide, has been found to be very effective for cross-coupling reactions with a variety of aryl iodides . These reactions yield the desired products in a moderate yield .

Mechanism of Action

Target of Action

2-Benzothiazolylzinc bromide is primarily used in the synthesis of 2-substituted benzothiazole derivatives . The primary target of 2-Benzothiazolylzinc bromide is the 2-bromobenzothiazole, with which it reacts to form the organozinc reagent .

Mode of Action

The mode of action of 2-Benzothiazolylzinc bromide involves the direct insertion of highly active zinc into 2-bromobenzothiazole . This reaction occurs at room temperature in tetrahydrofuran (THF), leading to the formation of the organozinc reagent . This organozinc reagent is then used in cross-coupling reactions with a variety of aryl iodides .

Biochemical Pathways

The biochemical pathway affected by 2-Benzothiazolylzinc bromide is the synthesis of 2-substituted benzothiazole derivatives . The organozinc reagent formed by the reaction of 2-Benzothiazolylzinc bromide with 2-bromobenzothiazole is used in cross-coupling reactions to generate these derivatives .

Result of Action

The result of the action of 2-Benzothiazolylzinc bromide is the formation of 2-substituted benzothiazole derivatives . These derivatives have been found to have a variety of biological activities, including antibacterial, antifungal, antioxidant, antimicrobial, and antiproliferative effects .

Action Environment

The action of 2-Benzothiazolylzinc bromide is influenced by environmental factors such as temperature and the solvent used. The reaction with 2-bromobenzothiazole occurs at room temperature in THF . The stability and efficacy of 2-Benzothiazolylzinc bromide would also be affected by these conditions.

Future Directions

The direct preparation of 2-Benzothiazolylzinc bromide and its subsequent transition metal-catalyzed cross-coupling reactions to generate 2-substituted benzothiazole derivatives represent a significant advancement . This new synthetic protocol could potentially be utilized for the synthesis of many biologically active compounds .

properties

IUPAC Name

2H-1,3-benzothiazol-2-ide;bromozinc(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4NS.BrH.Zn/c1-2-4-7-6(3-1)8-5-9-7;;/h1-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTAZLOCNGZNKZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=[C-]S2.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNSZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzothiazolylzinc bromide

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